![molecular formula C14H18N2O3 B13679553 tert-Butyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate](/img/structure/B13679553.png)
tert-Butyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a carbamate group, and a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the tetrahydroisoquinoline core. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the carbamate group or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or chloroform .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
tert-Butyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate has several applications in scientific research:
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. The tetrahydroisoquinoline core may interact with various receptors in the nervous system, affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride
- tert-Butyl N-(1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate
- tert-Butyl (2-oxotetrahydrofuran-3-yl)carbamate
Uniqueness
What sets tert-Butyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate apart is its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
IUPAC Name |
tert-butyl N-(3-oxo-2,4-dihydro-1H-isoquinolin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-11-10-7-5-4-6-9(10)8-15-12(11)17/h4-7,11H,8H2,1-3H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGYKVCSKZURBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2=CC=CC=C2CNC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.